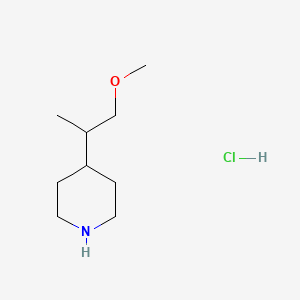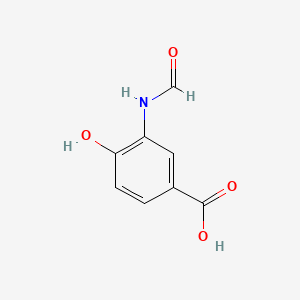
3-Formamido-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formamido-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of hydroxybenzoic acid, characterized by the presence of a formamido group (-NHCHO) at the 3-position and a hydroxyl group (-OH) at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-4-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The general procedure includes dissolving 4-amino-3-hydroxybenzoic acid in formic acid and water, followed by heating the solution at 70°C overnight. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with aqueous sodium bicarbonate solution. The product is then purified by column chromatography using a dichloromethane:methanol (5:1) solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formamido-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 3-formamido-4-benzoquinone.
Reduction: Reduction of the formamido group can produce 3-amino-4-hydroxybenzoic acid.
Substitution: Nitration can yield 3-formamido-4-hydroxy-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formamido-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, while the hydroxyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Contains a hydroxyl group at the 2-position and a carboxyl group at the 1-position.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the 4-position and a carboxyl group at the 1-position.
Protocatechuic Acid: Contains hydroxyl groups at the 3- and 4-positions and a carboxyl group at the 1-position.
Gentisic Acid: Contains hydroxyl groups at the 2- and 5-positions and a carboxyl group at the 1-position.
Uniqueness
3-Formamido-4-hydroxybenzoic acid is unique due to the presence of both a formamido group and a hydroxyl group on the benzene ring.
Properties
IUPAC Name |
3-formamido-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQNMUUNMMAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

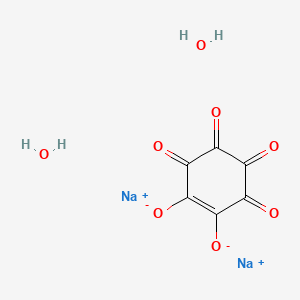
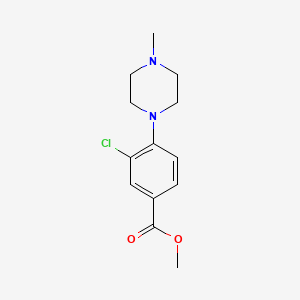
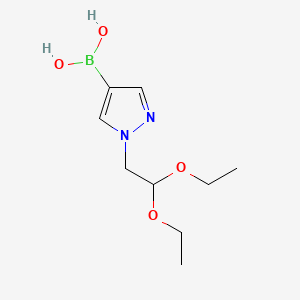
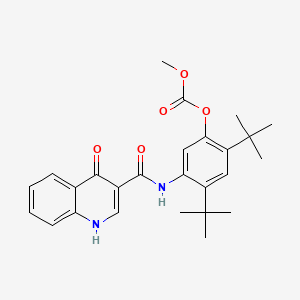
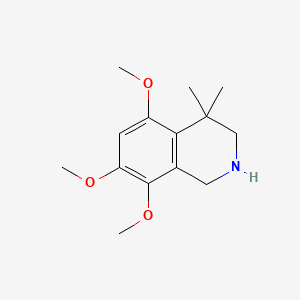
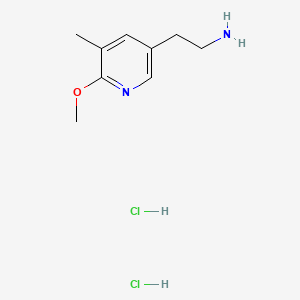

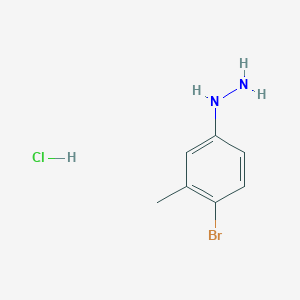
![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
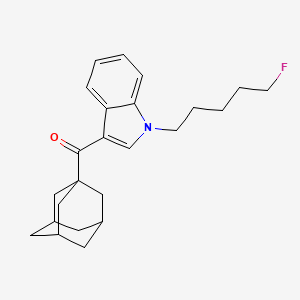
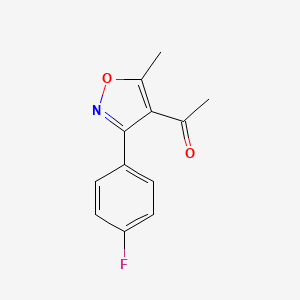
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
